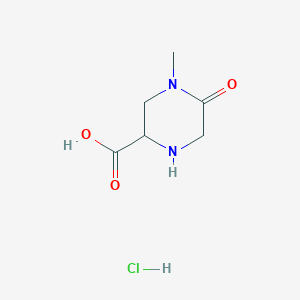

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride

描述

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms, a carboxylic acid group at position 2, a methyl substituent at position 4, and a ketone group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₆H₁₁ClN₂O₃, with a molecular weight of 194.62 g/mol . Piperazine derivatives are widely explored in drug development due to their structural versatility and ability to interact with biological targets .

属性

IUPAC Name |

4-methyl-5-oxopiperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c1-8-3-4(6(10)11)7-2-5(8)9;/h4,7H,2-3H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEFFBTWFJBCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(NCC1=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions One common method involves the acylation of 4-methylpiperazine with an acyl chloride, followed by oxidation to introduce the keto group at the 5-position

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups.

科学研究应用

Synthesis and Characterization

The synthesis of 4-methyl-5-oxopiperazine-2-carboxylic acid hydrochloride typically involves multi-step chemical reactions. Various synthetic approaches have been documented, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the protection of amino groups and the use of specific solvents are crucial in the synthesis process .

Table 1: Summary of Synthetic Methods for this compound

| Method | Key Reagents | Yield | Remarks |

|---|---|---|---|

| Method A | FmocCl, NaHCO3 | High | Effective for amino protection |

| Method B | D-serine derivatives | Moderate | Requires careful temperature control |

| Method C | Ion-exchange purification | High | Ensures removal of impurities |

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperazine derivatives, including this compound. Research indicates that compounds containing piperazine rings can inhibit various cancer cell lines by interfering with cell cycle progression and apoptosis pathways .

Case Study: Piperazine Derivatives in Cancer Treatment

- Compound : this compound

- Target : CDK4/6 inhibitors

- Findings : Demonstrated selective inhibition against metastatic breast cancer cell lines.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory effects of related compounds have been documented, suggesting that this compound may exhibit similar properties. Studies assessing the efficacy of piperazine derivatives in reducing inflammation and pain thresholds in animal models show promising results .

Table 2: Biological Activity Comparison of Piperazine Derivatives

| Compound | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Compound A | Analgesic | Rat model | Significant reduction in pain response |

| Compound B | Anti-inflammatory | Carrageenan-induced edema model | Moderate efficacy compared to Diclofenac |

Medicinal Chemistry Applications

The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to form diverse derivatives allows for the exploration of new therapeutic agents targeting various diseases.

Drug Development

The compound has been explored as a potential lead in developing new drugs targeting specific molecular pathways involved in cancer and neurological disorders. Its integration into larger molecular frameworks has been shown to enhance bioactivity and selectivity .

Case Study: Development of Novel Anticancer Agents

- Focus : Modifications to piperazine structure

- Outcome : Identification of compounds with improved potency against resistant cancer cell lines.

作用机制

The mechanism of action of 4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

相似化合物的比较

Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-Methyl-5-oxopiperazine-2-carboxylic acid HCl | C₆H₁₁ClN₂O₃ | 194.62 | Piperazine ring, 2-carboxylic acid, 4-methyl, 5-oxo groups |

| 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid HCl | C₁₃H₁₅ClN₃O₂ | 280.73 | Piperazine ring, 2-carboxylic acid, 4-cyanobenzyl substituent |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Five-membered pyrrolidine ring, 3-carboxylic acid, 1-methyl, 5-oxo groups |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Pyrimidine ring, 4-carboxylic acid, 2-chloro, 6-methyl substituents |

Key Observations :

- Ring Size: The target compound and 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid HCl share a six-membered piperazine ring, while 1-methyl-5-oxopyrrolidine-3-carboxylic acid has a smaller five-membered pyrrolidine ring. Ring size influences conformational flexibility and binding to biological targets .

- Electron-Withdrawing Groups : The ketone (oxo) group in the target compound and the pyrimidine ring’s chlorine atom in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhance polarity, affecting solubility and reactivity .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. The target compound’s solubility is likely higher than 1-(4-Cyanobenzyl)piperazine-2-carboxylic acid HCl due to the latter’s hydrophobic benzyl group .

- Stability : Hydrochloride salts, such as the target compound and Nicardipine Hydrochloride (), exhibit enhanced acid stability, which is advantageous for oral drug formulations .

生物活性

4-Methyl-5-oxopiperazine-2-carboxylic acid hydrochloride (CAS No. 2155852-15-4) is a compound characterized by a piperazine ring, a carboxylic acid group, and a ketone functional group. Its unique structure suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, synthetic pathways, interaction studies, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 194.62 g/mol. The presence of both a methyl group and an oxo group contributes to its unique properties and potential interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation. It has been studied for its potential to inhibit specific cancer cell lines.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further research in infectious diseases.

Table 1: Comparison of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Potential inhibition of cancer cell proliferation |

| Antimicrobial | Possible antibacterial and antifungal effects |

| Other Activities | Research ongoing for neurological disorder treatments |

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic synthesis techniques. Various reagents and solvents are utilized to achieve high yields. The compound can undergo condensation reactions to form derivatives such as amides or esters, enhancing its versatility in synthetic organic chemistry.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its safety and efficacy in clinical settings. Key areas of investigation include:

- Target Interaction : Studies focus on how the compound interacts with specific enzymes or receptors in biological systems.

- Mechanism of Action : The compound's mechanism may involve modulation of enzyme activity or receptor binding, leading to physiological effects.

Case Study: Anticancer Properties

A study investigating the anticancer properties of this compound found that it inhibited the growth of certain cancer cell lines at micromolar concentrations. The research highlighted its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but possesses unique features that may enhance its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Oxopiperazine-2-carboxylic acid | CHNO | Lacks methyl group; simpler structure |

| 1-Methylpiperazine | CHN | No carboxylic acid functionality |

| 4-Methylpiperidine | CHN | Saturated ring; lacks oxo functionality |

| 3-(Piperazinyl)-2-methylpropanoic acid | CHNO₂ | Contains additional piperazine unit |

常见问题

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 4-methyl-5-oxopiperazine-2-carboxylic acid hydrochloride?

- Methodological Answer : Utilize a combination of -NMR and -NMR to confirm the piperazine ring structure, methyl substituents, and carboxylic acid groups. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., m/z 193.16 for the free acid, adjusted for hydrochloride salt). High-performance liquid chromatography (HPLC) with UV detection at 210–230 nm is recommended for purity assessment (>95% as per typical research-grade standards) . For quantitative analysis, coupling reactions with derivatizing agents (e.g., 5-amino salicylic acid) can enhance detection sensitivity, as demonstrated in analogous hydrochloride compound analyses .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : A common approach involves cyclization of pre-functionalized amino acids or condensation reactions. For example:

- Step 1 : React 4-methyl-2-aminobutyric acid with a carbonyl source (e.g., ethyl chlorooxalate) to form the oxopiperazine ring.

- Step 2 : Hydrolysis of the ester intermediate under acidic conditions to yield the carboxylic acid.

- Step 3 : Salt formation using hydrochloric acid in ethanol/water mixtures.

Purity can be improved via recrystallization in ethanol .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in the quantification of trace impurities in this compound?

- Methodological Answer : Discrepancies in impurity profiles (e.g., residual solvents or unreacted intermediates) require orthogonal analytical techniques:

- HPLC-MS/MS : Identifies impurities at ppm levels by correlating retention times with fragmentation patterns.

- Ion Chromatography : Detects inorganic anions (e.g., chloride counterion stoichiometry).

- Statistical Validation : Use ANOVA or t-tests to compare batch-to-batch variability, as applied in similar studies for hydrochloride salts .

Q. How can reaction conditions be optimized to enhance the enantiomeric purity of the hydrochloride salt?

- Methodological Answer :

- Chiral Catalysis : Use chiral auxiliaries (e.g., L-proline) during cyclization to bias ring formation.

- pH Control : Maintain pH 3–4 during salt formation to minimize racemization.

- Crystallization Screening : Employ polar solvents (e.g., methanol/acetone mixtures) to favor enantiomer-specific crystal growth.

Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Q. What mechanistic insights explain the compound’s stability under aqueous vs. anhydrous conditions?

- Methodological Answer :

- Hydrolysis Studies : Conduct accelerated stability testing at 40°C/75% RH. The oxopiperazine ring is susceptible to hydrolysis at the 5-oxo position, particularly in basic conditions.

- Degradation Pathways : LC-MS identifies degradation products (e.g., ring-opened dicarboxylic acids).

- Mitigation : Lyophilization or storage under nitrogen atmosphere reduces hydrolytic degradation. Stability data should align with ICH guidelines for forced degradation studies .

Data Integration and Validation

Q. How do researchers validate synthetic routes when scaling from milligram to gram quantities?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry). For example, a 2 factorial design can identify interactions between reaction time (6–12 hrs), HCl concentration (1–2 M), and solvent volume.

- Critical Quality Attributes (CQAs) : Track yield, purity (>97%), and particle size distribution (via laser diffraction) during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。